molecular formula C6H7N5O B2985885 5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 99347-08-7

5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2985885
CAS No.: 99347-08-7
M. Wt: 165.156
InChI Key: TVKDNILWGVYQAU-UHFFFAOYSA-N
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Description

5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family

Future Directions

The future directions for “5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” and its derivatives could involve further exploration of their potential as TRK inhibitors . These compounds could be important for the treatment of cancers caused by the continuous activation and overexpression of TRKs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with suitable reagents can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve catalyst-free, one-pot, three-component synthesis. This approach is advantageous due to its simplicity, efficiency, and the absence of toxic by-products .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Condensation Reactions: These reactions are crucial for forming the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions: Commonly involve nucleophilic substitution at the amino group or the methyl group.

Common Reagents and Conditions

Typical reagents used in these reactions include malononitrile, cyanoacetamide, and various aldehydes. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions are often substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CDK2 inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

5-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-10-5-4(2-9-10)6(12)11(7)3-8-5/h2-3H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKDNILWGVYQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99347-08-7
Record name 5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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